molecular formula C14H20N2O3 B3046736 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid CAS No. 1285240-07-4

5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Cat. No. B3046736
CAS RN: 1285240-07-4
M. Wt: 264.32
InChI Key: AHCLZXYCPBRLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid, also known as CX-4945, is a small molecule inhibitor that has shown promising results in various preclinical studies for the treatment of cancer. This compound is a potent inhibitor of protein kinase CK2, which is overexpressed in many types of cancer and has been implicated in tumor growth and survival.

Mechanism of Action

5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a critical role in cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid specifically targets the ATP-binding site of CK2, preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting CK2 activity, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This effect may contribute to the anti-tumor activity of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid.

Advantages and Limitations for Lab Experiments

One advantage of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is its specificity for CK2 inhibition, which reduces the likelihood of off-target effects. In addition, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain cancer types or in combination therapy.

Future Directions

There are several future directions for 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid research. One area of interest is the development of more potent CK2 inhibitors that may have greater anti-tumor activity. Another area of interest is the identification of biomarkers that may predict response to 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid treatment. Finally, the combination of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid with other targeted therapies or immunotherapies may be an effective strategy for the treatment of cancer.

Scientific Research Applications

5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid inhibits the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

5-cyclohexyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCLZXYCPBRLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169463
Record name 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

CAS RN

1285240-07-4
Record name 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1285240-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.